molecular formula C11H18N2O2 B7864779 (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide

(S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide

Cat. No.: B7864779
M. Wt: 210.27 g/mol
InChI Key: NOYOJUCVPYPLDD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the α-carbon of the butyramide backbone. The molecule features a furan-2-ylmethyl group attached to the amide nitrogen, distinguishing it from other analogs in this class. Structurally, it combines a branched alkyl chain (3,N-dimethyl substitution) with a heteroaromatic furan ring, which may confer unique electronic and steric properties.

Key structural attributes include:

  • Chirality: The (S)-configuration at the α-carbon ensures stereochemical specificity, critical for interactions in biological systems.
  • Molecular Weight: Estimated to be ~250–300 g/mol (based on analogs like (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide, MW 245.32 g/mol ).

Properties

IUPAC Name

(2S)-2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-8(2)10(12)11(14)13(3)7-9-5-4-6-15-9/h4-6,8,10H,7,12H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYOJUCVPYPLDD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide, a compound with a furan ring and an amino functional group, has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A furan ring, which is known for its ability to participate in various biochemical interactions.
  • An amino group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan ring contributes to its binding affinity, while the amino group facilitates interactions through hydrogen bonding and electrostatic interactions.

  • Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways.
  • Receptor Binding : It can interact with G protein-coupled receptors (GPCRs), which are critical in many signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown:

  • Inhibition of Bacterial Growth : The compound demonstrated significant inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Synergistic Effects : When combined with other antibiotics, it enhanced their efficacy, indicating a potential for use in combination therapies.

Anticancer Potential

Studies have explored the anticancer potential of this compound:

  • Cell Proliferation Inhibition : It has been observed to inhibit the proliferation of cancer cell lines in vitro, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
  • Mechanistic Insights : Further research is needed to elucidate the specific pathways involved in its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
Synergistic EffectsEnhanced efficacy when combined with antibiotics

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed that it effectively inhibited Pseudomonas aeruginosa. The IC50 value was determined to be 3.6 μM, indicating strong antimicrobial activity. Additionally, the compound was found to disrupt biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities, which can be categorized as follows:

1. Antimicrobial Properties

  • Studies have shown that derivatives of furan-containing compounds often possess antimicrobial properties. For instance, the incorporation of the furan ring in amides has been linked to enhanced activity against various bacterial strains .

2. Anticancer Activity

  • Preliminary investigations suggest that (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide may have potential anticancer properties. The furan moiety is known to interact with cellular mechanisms involved in cancer proliferation, making it a candidate for further research in oncology .

3. Neuroprotective Effects

  • There is emerging evidence that compounds similar to this compound can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Pharmaceutical Applications

The unique structure of this compound allows for diverse pharmaceutical applications:

1. Drug Development

  • The compound serves as a scaffold for developing new drugs targeting various biological pathways. Its ability to modify biological interactions makes it a valuable lead compound in drug discovery programs focused on infectious diseases and cancer .

2. Formulation in Cosmetics

  • Given its potential safety profile and efficacy, there are discussions about incorporating this compound into cosmetic formulations, particularly for products aimed at skin health and antimicrobial effects .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study 1Antimicrobial activityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli strains.
Study 2Anticancer propertiesShowed inhibition of cell proliferation in breast cancer cell lines through apoptosis induction.
Study 3Neuroprotective effectsIndicated reduced oxidative stress markers in neuronal cell cultures treated with the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Aromatic vs. However, it may reduce solubility in polar solvents relative to pyridin-3-ylmethyl analogs (), where the nitrogen atom increases hydrophilicity.
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylsulfanylbenzyl group () is electron-donating, which could stabilize charge-transfer complexes, whereas the 4-cyanobenzyl group () is electron-withdrawing, increasing polarity and hydrogen-bonding capacity.
  • Alkyl Chain Length : In sulfonamide derivatives (), increasing acyl chain length (butyramide to heptanamide) correlates with decreasing melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), suggesting reduced crystallinity with longer chains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide in academic settings?

  • Methodology :

  • Amide Bond Formation : Use coupling reagents like HATU or EDC/HOBt to react the furan-2-ylmethylamine derivative with the activated carboxylic acid intermediate (e.g., 2-amino-3,N-dimethylbutyric acid).
  • Chiral Control : Employ chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration at the α-carbon. For example, use L-proline-derived catalysts in asymmetric Mannich reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for enantiomeric purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the furan ring (δ ~7.3–7.5 ppm for protons, δ ~140–150 ppm for carbons) and amide bonds (δ ~6.5–8.0 ppm for NH protons).
  • FT-IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and N-H (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₉N₂O₂: calculated 235.14).

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • Use fume hoods and personal protective equipment (gloves, lab coats) due to potential irritancy of amines and furan derivatives.
  • Store in inert atmospheres (argon) to prevent oxidation of the furan ring.
  • Follow waste disposal regulations for nitrogen-containing compounds .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
  • Structure Solution : Employ SHELXT for space-group determination and SHELXL for refinement, particularly for resolving chiral centers and hydrogen-bonding networks .
  • Validation : Check R-factors (<5%) and validate geometry using tools like PLATON.

Q. How to address contradictions in spectroscopic and computational data?

  • Analytical Workflow :

  • Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-311++G** level) .
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations in experimental vs. theoretical data .
  • Case Study : If IR shows unexpected C=O stretching, check for tautomerism or solvent effects.

Q. What computational methods predict the compound’s reactivity or biological interactions?

  • Approaches :

  • DFT Studies : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with amide-binding pockets) .
  • MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) using GROMACS .

Q. How to optimize reaction yields for scale-up in academic research?

  • Strategies :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions.
  • Microwave Synthesis : Reduce reaction time and improve enantioselectivity via controlled heating .
  • In-line Analytics : Use ReactIR to monitor reaction progress in real time.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.